![molecular formula C34H36N4O4Pd B12389160 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) is a complex organometallic compound It consists of a porphyrin core with various substituents and a palladium ion coordinated to the porphyrin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde, followed by oxidation. The reaction is carried out under acidic conditions, and the product is purified through chromatography.
Introduction of Substituents: The carboxyethyl, diethyl, and tetramethyl groups are introduced through various substitution reactions. These reactions are typically carried out under mild conditions to avoid degradation of the porphyrin core.
Coordination of Palladium: The final step involves the coordination of palladium to the porphyrin ring. This is achieved by reacting the porphyrin with a palladium salt, such as palladium chloride, in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The key challenges in industrial production include maintaining the purity of the product and optimizing reaction conditions to maximize yield. Advanced techniques such as continuous flow synthesis and automated purification systems are often employed to address these challenges.
化学反应分析
Types of Reactions
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the porphyrin ring.
Reduction: Reduction reactions can also occur, particularly at the palladium center.
Substitution: The substituents on the porphyrin ring can be replaced through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used. These reactions are often carried out under inert atmospheres to prevent oxidation.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols. These reactions are typically carried out under mild conditions to avoid degradation of the porphyrin core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can result in the formation of reduced palladium complexes.
科学研究应用
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials, such as sensors and electronic devices, due to its unique electronic properties.
作用机制
The mechanism of action of 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) involves several key steps:
Coordination to Target Molecules: The palladium center can coordinate to various target molecules, facilitating their activation.
Generation of Reactive Species: Upon exposure to light or other stimuli, the compound can generate reactive species, such as singlet oxygen, which can interact with and destroy target molecules.
Pathway Involvement: The compound can interact with various molecular pathways, including those involved in oxidative stress and apoptosis, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-2-yl]propanoic acid
- 3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-21,22,23,24-tetrahydroporphyrin-2-yl]propanoic acid
Uniqueness
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) is unique due to the presence of the palladium ion, which imparts distinct catalytic and electronic properties. This makes it particularly useful in applications such as catalysis and photodynamic therapy, where the palladium center plays a crucial role in the compound’s activity.
属性
分子式 |
C34H36N4O4Pd |
|---|---|
分子量 |
671.1 g/mol |
IUPAC 名称 |
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) |
InChI |
InChI=1S/C34H38N4O4.Pd/c1-7-21-17(3)25-13-27-19(5)23(9-11-33(39)40)31(37-27)16-32-24(10-12-34(41)42)20(6)28(38-32)14-26-18(4)22(8-2)30(36-26)15-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI 键 |
DPXQRRRPKNHEGY-UHFFFAOYSA-L |
规范 SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




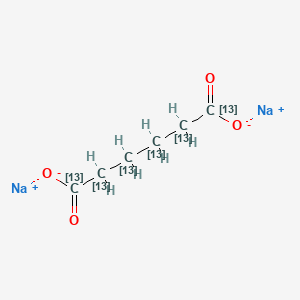
![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
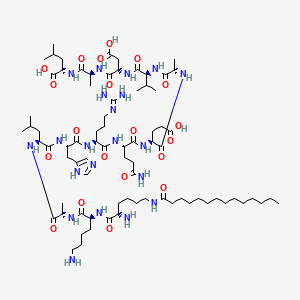
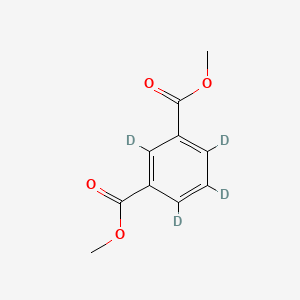


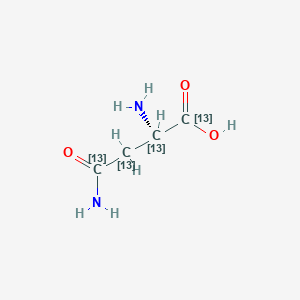
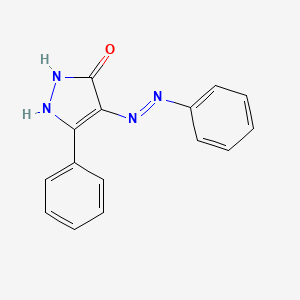

![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)


